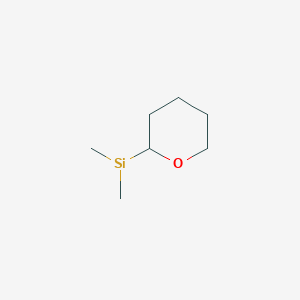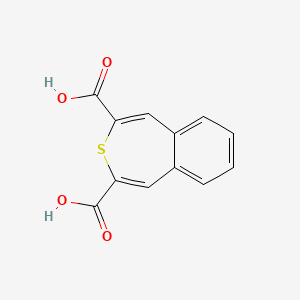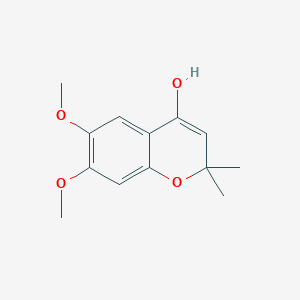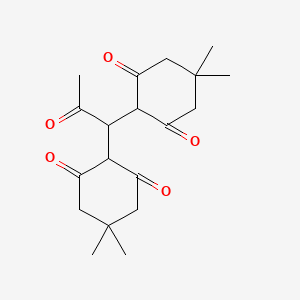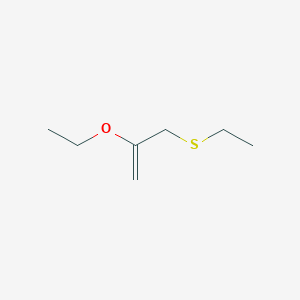![molecular formula C15H14 B14314632 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene CAS No. 112106-94-2](/img/structure/B14314632.png)
2-Phenylbicyclo[3.2.2]nona-2,6,8-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbicyclo[322]nona-2,6,8-triene is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene typically involves the Diels-Alder reaction. One common method starts with the cycloheptatriene-maleic anhydride adduct. This adduct undergoes a series of reactions, including heating in n-hexane at temperatures between 160°C and 180°C, to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 2-Phenylbicyclo[32
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Phenylbicyclo[3.2.2]nona-2,6,8-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, influencing pathways such as electron transfer and molecular rearrangement. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products .
Comparación Con Compuestos Similares
Bicyclo[3.2.2]nona-2,6,8-triene: The parent compound without the phenyl group.
Benzo[f]bicyclo[3.2.2]nona-2,6,8-triene: A benzo analog with different reactivity and stability.
Uniqueness: 2-Phenylbicyclo[32The phenyl group can participate in additional reactions, providing a broader range of chemical transformations compared to its analogs .
Propiedades
Número CAS |
112106-94-2 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-phenylbicyclo[3.2.2]nona-2,6,8-triene |
InChI |
InChI=1S/C15H14/c1-2-4-13(5-3-1)15-11-8-12-6-9-14(15)10-7-12/h1-7,9-12,14H,8H2 |
Clave InChI |
PUKMQQKPDQASTP-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2C=CC1C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
